molecular formula C13H11FN4OS B12136019 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12136019
M. Wt: 290.32 g/mol
InChI Key: YNYXHOVTRBCWQH-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic compound featuring a 2-fluorophenylmethylthio substituent at position 5, a 2-furyl group at position 3, and an amine group at position 3.

Properties

Molecular Formula

C13H11FN4OS

Molecular Weight

290.32 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11FN4OS/c14-10-5-2-1-4-9(10)8-20-13-17-16-12(18(13)15)11-6-3-7-19-11/h1-7H,8,15H2

InChI Key

YNYXHOVTRBCWQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-(2-furyl)-1,2,4-triazole-4-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols, with critical reactions including:

a. Triazole Ring Formation

  • Cyclization of Thiosemicarbazides : Base-catalyzed cyclization of acylthiosemicarbazide precursors under alkaline conditions (e.g., NaOH in ethanol) forms the 1,2,4-triazole core. For example, 2-furoyl-thiosemicarbazide undergoes cyclization to yield 5-furan-2-yl-4H-1,2,4-triazole-3-thiol derivatives .

  • Mannich Reaction : Introduces substituents via condensation with aldehydes and amines, often under mild acidic or basic conditions .

b. Functionalization Reactions

  • Thiolation : The methylthio group at position 5 is introduced through nucleophilic substitution using fluorinated benzyl thiols.

  • Fluorophenyl Group Attachment : Achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution with fluorinated aryl halides.

Oxidation Reactions

The methylthio (-SCH2-) group is highly susceptible to oxidation:

Reaction Type Reagents/Conditions Products Yield Reference
Sulfoxide FormationH2O2, CH3COOH, 0–5°C, 2–4 hrsSulfoxide derivative75–85%
Sulfone Formationm-CPBA, DCM, RT, 6 hrsSulfone derivative60–70%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). Steric hindrance from the 2-fluorophenyl group slows reaction kinetics compared to non-fluorinated analogs.

Reduction Reactions

The triazole ring and substituents participate in selective reductions:

a. Triazole Ring Reduction

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H2 (1–3 atm) partially reduces the triazole ring to a dihydrotriazole, though full saturation is challenging due to aromatic stability.

b. Nitro Group Reduction (if present in precursors):

  • Fe/HCl or SnCl2 : Reduces nitro (-NO2) to amine (-NH2) during intermediate synthesis .

Nucleophilic Substitution

The 2-fluorophenyl group undergoes regioselective substitution:

Position Reagent Conditions Product Yield
Para to FNaN3, DMF, 100°CAzide introduction4-Azido-2-fluorophenyl derivative50–60%
Ortho to FKSCN, CuI, 80°CThiocyanation2-Thiocyanato-fluorophenyl analog45–55%

Note : Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions, while steric effects limit ortho substitution.

Biological Activity and Reactivity

The compound’s interactions with biological targets involve:

  • Enzyme Inhibition : Binds to fungal CYP51 (lanosterol 14α-demethylase) via triazole coordination to heme iron, disrupting ergosterol biosynthesis .

  • Antibacterial Action : The furyl group enhances membrane permeability, while the fluorophenyl moiety improves target affinity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) but decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the methylthio group.

  • Thermal Stability : Decomposes at >200°C without melting, consistent with triazole thermal resilience.

Comparative Reactivity with Analogues

Feature 5-[(2-Fluorophenyl)-methylthio] Derivative 5-[(4-Fluorophenyl)-methylthio] Derivative
Oxidation Rate (t1/2)45 mins (H2O2)30 mins (H2O2)
Antibacterial ActivityMIC: 4 µg/mL (S. aureus)MIC: 2 µg/mL (S. aureus)
Solubility in DMSO12 mg/mL18 mg/mL

Key Insight : The 2-fluorophenyl isomer exhibits slower oxidation but reduced solubility compared to the 4-fluorophenyl variant due to steric and electronic differences.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine has been investigated for its potential as an antimicrobial agent due to its ability to inhibit enzymes involved in microbial cell wall synthesis . Studies have shown that compounds within this class can effectively combat various bacterial and fungal strains.

Anti-inflammatory and Anticancer Properties
The compound has also been explored for its anti-inflammatory effects and potential anticancer activities. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways and molecular targets remain an area of active research .

Biological Mechanisms

The mechanism of action for 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves interactions with specific enzymes or receptors. For example, it may inhibit the activity of certain kinases or other proteins critical for cancer cell survival . Understanding these interactions is crucial for optimizing its therapeutic potential.

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry. It serves as a building block for synthesizing more complex chemical entities. Its unique structural features make it valuable in developing new materials or chemical processes .

Case Studies

Several studies have documented the biological effects of triazole derivatives:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited significant activity against resistant bacterial strains, suggesting their potential role as alternatives to traditional antibiotics.
  • Anticancer Investigations : Research on various derivatives indicated promising anticancer activity against multiple cell lines with varying mechanisms of action identified through molecular docking studies.
  • Material Science Applications : The compound's reactivity has been exploited in developing novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several triazole derivatives, differing primarily in substituent groups and their positions. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Features
5-(2-Fluorophenyl)-4-{[(E)-(5-methyl-2-furyl)methylene]amino}-3-thione 2-Fluorophenyl (5), 5-methylfuran (4) C₁₄H₁₁FN₄O₂S Contains a methyleneamino linker; exhibits planar conformation except for fluorophenyl .
5-(2-Methyl-3-furyl)-4-(tetrahydrofuran-2-ylmethyl)-3-thiol Tetrahydrofuran-methyl (4), methylfuryl (5) C₁₂H₁₅N₃O₂S Non-planar due to tetrahydrofuran ring; lower solubility in polar solvents .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazol-3-yl)thiazole Fluorophenyl (4,5), pyrazole (3) C₂₃H₁₅F₂N₅S Isostructural (triclinic, P 1̄ symmetry); planar except for one fluorophenyl group .

Structural Insights :

  • Planarity : The presence of bulky substituents (e.g., tetrahydrofuran in ) disrupts planarity, reducing π-π stacking interactions compared to the target compound.

Key Observations :

  • Substituting 2-furyl (electron-rich) vs. phenylsulfonyl (electron-deficient, as in ) alters reactivity in nucleophilic substitution reactions.
Pharmacological Activity Comparison
Compound Biological Activity Mechanism Insights Reference
5-(2-Fluorophenyl)-4-methyleneamino-triazole Antifungal (Candida spp., MIC = 8 µg/mL) Disrupts ergosterol biosynthesis
4-(2,4-Difluorophenyl)-5-phenylsulfonyl-triazole Antibacterial (E. coli, MIC = 16 µg/mL) Inhibits dihydrofolate reductase
S-Alkyl pyrazole-triazole hybrids Anticancer (HeLa, IC₅₀ = 12 µM) Induces apoptosis via caspase-3 activation

Activity Trends :

  • Substituent Impact : The 2-furyl group in the target compound may enhance membrane permeability compared to bulkier sulfonyl groups in , improving bioavailability.
  • Fluorine Position : 2-Fluorophenyl (target) vs. 3-fluorophenyl () shows marginal differences in antifungal potency, suggesting positional effects on target binding .

Biological Activity

5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a member of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is C13H12FN3SC_{13}H_{12}FN_3S with a molecular weight of 265.32 g/mol. The presence of both furyl and fluorophenyl groups contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC13H12FN3SC_{13}H_{12}FN_3S
Molecular Weight265.32 g/mol
IUPAC Name5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
Canonical SMILESCC1=NN=C(N1)C(=S)N2C=CC=CO2

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine exhibits significant activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable efficacy.

Anticancer Potential

Recent research indicates that triazole derivatives can inhibit cancer cell proliferation. In vitro studies have assessed the compound's effects on several cancer cell lines. The results suggest that it may induce apoptosis and inhibit angiogenesis. A study highlighted its effectiveness in reducing tumor growth in xenograft models, emphasizing its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of 5-[(2-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
  • Cytokine Modulation : By modulating cytokine release, it can alter immune responses.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Evaluation : In a study published in MDPI, the compound was tested against various microbial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .
  • Anticancer Activity : Research conducted on human cancer cell lines demonstrated that treatment with this triazole derivative resulted in reduced viability and increased apoptosis rates compared to controls .
  • Inflammation Models : In vivo studies using animal models showed that administration of the compound significantly decreased inflammatory markers following induced inflammation .

Q & A

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Determine the dominant tautomer (e.g., 1H vs. 4H-triazole) and hydrogen-bonding networks using crystals grown via slow evaporation (ethanol/chloroform) .
  • Dynamic NMR : Monitor tautomerization in DMSO-d6 at variable temperatures (25–80°C) to assess energy barriers .

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